Cas no 108478-21-3 ((4'-Methoxy-biphenyl-2-yl)-acetic Acid)

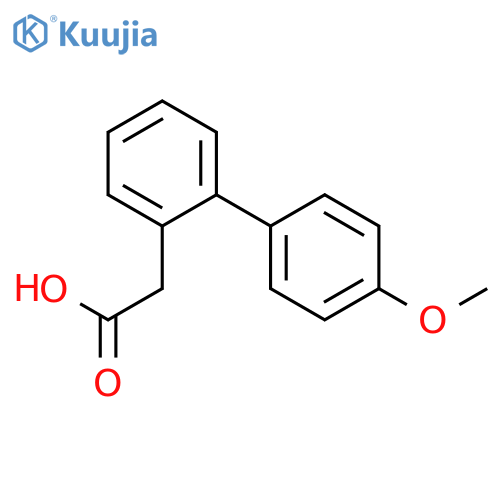

108478-21-3 structure

商品名:(4'-Methoxy-biphenyl-2-yl)-acetic Acid

(4'-Methoxy-biphenyl-2-yl)-acetic Acid 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-2-aceticacid, 4'-methoxy-

- (4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID

- 2-[2-(4-methoxyphenyl)phenyl]acetic acid

- (4'-Methoxy-biphenyl-2-yl)-essigsaeure

- [1,1'-Biphenyl]-2-aceticacid,4'-methoxy

- 2-Biphenyl-(4'-methoxy)aceticacid

- 4'-Methoxy-biphenyl-2-acetic acid

- 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)aceticacid

- MFCD03426470

- CS-0172588

- AKOS022257161

- 2-Biphenyl-(4-methoxy)acetic acid

- (4-Methoxybiphenyl-2-yl)aceticacid

- 2-Biphenyl-(4'-methoxy)acetic acid

- 2-{4'-methoxy-[1,1'-biphenyl]-2-yl}acetic acid

- AC-6466

- 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetic acid

- (4'-methoxybiphenyl-2-yl)acetic acid

- DTXSID60362712

- 108478-21-3

- SCHEMBL4216332

- (4'-Methoxy-biphenyl-2-yl)-acetic Acid

-

- MDL: MFCD03426470

- インチ: InChI=1S/C15H14O3/c1-18-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)

- InChIKey: QYTGRAKPKIWJGN-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2=CC=CC=C2CC(=O)O

計算された属性

- せいみつぶんしりょう: 242.09400

- どういたいしつりょう: 242.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- 色と性状: Solid

- PSA: 46.53000

- LogP: 2.98930

(4'-Methoxy-biphenyl-2-yl)-acetic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

(4'-Methoxy-biphenyl-2-yl)-acetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019136551-5g |

(4'-Methoxy-biphenyl-2-yl)-acetic acid |

108478-21-3 | 95% | 5g |

$1521.52 | 2023-09-04 | |

| AstaTech | 81254-1/G |

2-BIPHENYL-(4'-METHOXY)ACETIC ACID |

108478-21-3 | 98% | 1g |

$405 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1249707-250mg |

(4'-METHOXY-BIPHENYL-2-YL)-ACETIC ACID |

108478-21-3 | 98% | 250mg |

$370 | 2024-06-07 | |

| Alichem | A019136551-1g |

(4'-Methoxy-biphenyl-2-yl)-acetic acid |

108478-21-3 | 95% | 1g |

$430.54 | 2023-09-04 | |

| AstaTech | 81254-0.25/G |

2-BIPHENYL-(4'-METHOXY)ACETIC ACID |

108478-21-3 | 98% | 0.25g |

$179 | 2023-09-16 | |

| Fluorochem | 011463-1g |

4'-Methoxy-biphenyl-2-yl)-acetic acid |

108478-21-3 | 98% | 1g |

£503.00 | 2022-03-01 | |

| Fluorochem | 011463-100mg |

4'-Methoxy-biphenyl-2-yl)-acetic acid |

108478-21-3 | 98% | 100mg |

£96.00 | 2022-03-01 | |

| abcr | AB169722-100 mg |

2-Biphenyl-(4'-methoxy)acetic acid, 98%; . |

108478-21-3 | 98% | 100 mg |

€186.90 | 2023-07-20 | |

| Ambeed | A276698-1g |

2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)acetic acid |

108478-21-3 | 98% | 1g |

$404.0 | 2024-04-26 | |

| A2B Chem LLC | AE09605-100mg |

(4'-Methoxy-biphenyl-2-yl)-acetic acid |

108478-21-3 | 98% | 100mg |

$160.00 | 2024-04-20 |

(4'-Methoxy-biphenyl-2-yl)-acetic Acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

108478-21-3 ((4'-Methoxy-biphenyl-2-yl)-acetic Acid) 関連製品

- 108478-56-4(2-Biphenyl-(3'-methoxy)acetic Acid)

- 669713-73-9(4-(3-Methoxyphenyl)phenylacetic acid)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:108478-21-3)(4'-Methoxy-biphenyl-2-yl)-acetic Acid

清らかである:99%

はかる:1g

価格 ($):364.0